Thieno[2,3-b]pyridin-3-amine
Overview
Description
Thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological and biological activities. This compound is part of the thienopyridine family, known for their potential therapeutic applications, including anticancer, antifungal, anti-inflammatory, and antiviral properties .
Mechanism of Action
Target of Action
Thieno[2,3-b]pyridin-3-amine is a chemical compound that has been reported to have diverse biological activities
Mode of Action
It is known that the compound interacts with its targets, leading to changes that result in its biological activity . The specific nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given its reported biological activities, it can be inferred that this compound likely affects pathways related to these activities
Result of Action
Given its reported biological activities, it can be inferred that this compound has significant effects at the molecular and cellular levels
Action Environment
Like all chemical compounds, the action, efficacy, and stability of this compound are likely to be influenced by environmental factors such as temperature, ph, and the presence of other chemical compounds
Biochemical Analysis
Biochemical Properties
Thieno[2,3-b]pyridin-3-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with kinases, where this compound acts as an inhibitor, thereby modulating signaling pathways involved in cell growth and proliferation . Additionally, this compound has been shown to bind to DNA and RNA, influencing gene expression and protein synthesis. The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target molecules.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspases and disrupting mitochondrial function . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific sites on enzymes and receptors, leading to inhibition or activation of their functions . For instance, this compound inhibits kinase activity by competing with ATP for binding to the active site. This inhibition results in the downregulation of downstream signaling pathways and subsequent changes in gene expression. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxicity and significant therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall effects of this compound. Additionally, the compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects. The localization and accumulation of the compound can influence its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often found in the nucleus, where it can interact with DNA and RNA to regulate gene expression . Additionally, this compound can localize to the mitochondria, where it influences mitochondrial function and induces apoptosis. Targeting signals and post-translational modifications can direct the compound to specific subcellular compartments, enhancing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[2,3-b]pyridin-3-amine can be synthesized through various methods. One common approach involves the reaction of 2-thioxopyridine-3-carbonitrile with appropriate reagents under specific conditions. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of thieno[2,3-b]pyridin-2-ones . Another method includes the multicomponent synthesis starting from 3-cyanopyridine-2-thiolate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions include various substituted thieno[2,3-b]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Thieno[2,3-b]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential as an anticancer, antifungal, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with similar pharmacological properties.
Thieno[3,4-b]pyridine: Known for its diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness: Thieno[2,3-b]pyridin-3-amine stands out due to its specific structural features and the ability to interact with a wide range of biological targets. Its unique combination of sulfur and nitrogen atoms in the heterocyclic ring contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
thieno[2,3-b]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJSXJNXPHKJIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00949425 | |
Record name | Thieno[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00949425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26579-54-4 | |
Record name | 26579-54-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thieno[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00949425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[2,3-b]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding from the research regarding the interaction between 2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amines and ortho-formylbenzoic acids?
A1: While specific results and characterizations are not provided in the abstracts, the research investigates the interaction of 2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amines with ortho-formylbenzoic acids. [, ] This suggests potential for novel compound formation, likely through a condensation reaction. Further analysis of the full research papers would be required to understand the exact nature and outcome of this interaction.
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